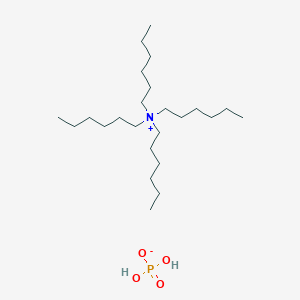
4,5-Diethoxybenzene-1,2-diamine
Descripción general
Descripción
4,5-Diethoxybenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O2. It is a derivative of benzene, featuring two ethoxy groups (-OCH2CH3) and two amino groups (-NH2) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-Diethoxybenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4,5-diethoxybenzene-1,2-dinitrobenzene with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro groups (-NO2) to amino groups (-NH2), yielding this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reduction reactions using catalytic hydrogenation. This method employs hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce the nitro groups to amino groups efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Amides or alkylated amines.
Aplicaciones Científicas De Investigación
4,5-Diethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as an antioxidant, neutralizing reactive oxygen species (ROS) and free radicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Diethoxybenzene-1,2-diamine involves its interaction with reactive oxygen species (ROS) and free radicals. By donating electrons, the compound neutralizes these harmful species, thereby protecting cells from oxidative damage. This antioxidant activity is crucial in various biological processes, including gene expression, cell proliferation, and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxybenzene-1,2-diamine: Similar in structure but with methoxy groups (-OCH3) instead of ethoxy groups (-OCH2CH3).
4,5-Dimethylbenzene-1,2-diamine: Features methyl groups (-CH3) instead of ethoxy groups.
Uniqueness
4,5-Diethoxybenzene-1,2-diamine is unique due to its ethoxy groups, which can influence its solubility, reactivity, and overall chemical behavior compared to its methoxy and methyl analogs. The presence of ethoxy groups can enhance its antioxidant properties and make it more suitable for specific applications in medicine and industry .
Propiedades
IUPAC Name |
4,5-diethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJNCXSTCLUVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561872 | |
| Record name | 4,5-Diethoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86723-14-0 | |
| Record name | 4,5-Diethoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-Dichlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1626900.png)
![2H-Pyrimido[1,2-b]pyridazin-2-one](/img/structure/B1626902.png)




![(2S)-2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpent-4-enamide](/img/structure/B1626911.png)
![3,7-Dichlorobenzo[d]isoxazole](/img/structure/B1626912.png)





